molecular formula C19H25N5O4S B15123642 2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide

2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide

Cat. No.: B15123642
M. Wt: 419.5 g/mol
InChI Key: NLJMFEBGRFPRAI-UHFFFAOYSA-N
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Description

2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as piperidine and methylation agents.

    Attachment of the Pyrimidine Group: The pyrimidine group is introduced through nucleophilic substitution reactions, where the piperidine intermediate reacts with 5-methylpyrimidine derivatives.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate benzoyl chloride with the intermediate compound.

    Introduction of the Methoxy and Sulfonyl Groups: The methoxy group is introduced through methylation reactions, while the sulfonyl group is added via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the benzamide and pyrimidine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, sulfonyl chlorides, and amines are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides and pyrimidines.

Scientific Research Applications

2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H25N5O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-methoxy-5-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]sulfonylbenzamide

InChI

InChI=1S/C19H25N5O4S/c1-13-10-21-19(22-11-13)23(2)14-5-4-8-24(12-14)29(26,27)15-6-7-17(28-3)16(9-15)18(20)25/h6-7,9-11,14H,4-5,8,12H2,1-3H3,(H2,20,25)

InChI Key

NLJMFEBGRFPRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N

Origin of Product

United States

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